![molecular formula C17H17ClN4O B2862379 3-氯-N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)苯甲酰胺 CAS No. 1796946-20-7](/img/structure/B2862379.png)

3-氯-N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

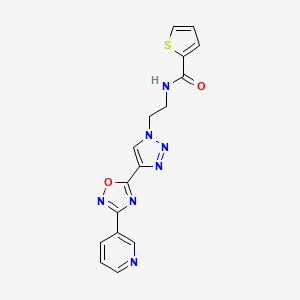

The compound “3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds that form the central core of a variety of more complex chemical compounds including some pharmaceuticals .

Synthesis Analysis

Based on the available information, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves scaffold hopping and computer-aided drug design . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is complex. They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives are complex and involve multiple steps. The intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered .科学研究应用

烯胺酮作为杂环化合物的先驱

烯胺酮已被探索为合成各种杂环化合物(如吡唑、吡啶和嘧啶)的通用构建模块,这些化合物表现出显著的抗肿瘤和抗微生物活性 (Riyadh, 2011)。这项研究强调了源自与 3-氯-N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)苯甲酰胺 相似结构的烯胺酮在开发生物活性分子方面的潜力。

抗微生物和抗肿瘤特性

吡唑并[3,4-d]嘧啶衍生物的合成和生物学评估揭示了它们的抗菌活性 (Rostamizadeh 等人,2013)。此类化合物在结构上与 3-氯-N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)苯甲酰胺 相关,展示了开发新型抗菌剂的潜力。

认知障碍治疗

对 3-氨基吡唑并[3,4-d]嘧啶酮的研究已经确定了磷酸二酯酶 1 (PDE1) 的有效且选择性抑制剂,这些抑制剂正在考虑用于治疗与神经和精神疾病相关的认知缺陷 (Li 等人,2016)。这凸显了将类似于 3-氯-N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)苯甲酰胺 的化合物用于治疗应用的潜在途径。

新型杂环化合物的合成

涉及类似氨基吡唑结构的氯酰化反应的探索已导致合成各种新型杂环化合物,表明此类化合物在有机化学和药物开发中具有广泛的适用性 (El-Khawaga 等人,2009)。

荧光探针开发

对吡唑并[1,5-a]嘧啶的研究为功能性荧光团的创建开辟了新途径,表明 3-氯-N-(3-(2-甲基吡唑并[1,5-a]嘧啶-6-基)丙基)苯甲酰胺 的衍生物可以作为荧光探针的前体,在生物和环境检测中具有潜在应用 (Castillo 等人,2018)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the arrest of cell growth at the G0-G1 stage .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the cells from dividing and proliferating .

Pharmacokinetics

These properties can help in predicting the observed antitumor activity .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . This indicates that the compound has a potent dual activity against the examined cell lines and CDK2 .

未来方向

属性

IUPAC Name |

3-chloro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O/c1-12-8-16-20-10-13(11-22(16)21-12)4-3-7-19-17(23)14-5-2-6-15(18)9-14/h2,5-6,8-11H,3-4,7H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGYQIKXSGZDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862297.png)

![Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2862298.png)

![3-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2862299.png)

![4-[(Diethylamino)methyl]benzaldehyde](/img/structure/B2862300.png)

![N-(3,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2862301.png)

![4-(2,2-Difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2862303.png)

![2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2862307.png)

![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2862315.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2862316.png)

![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/no-structure.png)

![1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2862318.png)